An In-depth Technical Guide to 4-Amino-3-bromoquinoline (CAS Number: 36825-36-2)
An In-depth Technical Guide to 4-Amino-3-bromoquinoline (CAS Number: 36825-36-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-bromoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological activities. The content is structured to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of quinoline derivatives in drug discovery and development. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are described in detail. Visualizations of a proposed synthetic pathway and a potential mechanism of action are provided using Graphviz diagrams to facilitate a deeper understanding of the compound's chemistry and biological relevance.
Chemical and Physical Properties
4-Amino-3-bromoquinoline, with the CAS number 36825-36-2, is a substituted quinoline derivative. The presence of the amino and bromo groups on the quinoline scaffold significantly influences its chemical reactivity and biological activity. A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Source(s) |
| CAS Number | 36825-36-2 | [1][2][3][4] |
| Molecular Formula | C₉H₇BrN₂ | [1][2][3][4] |
| Molecular Weight | 223.07 g/mol | [2] |
| IUPAC Name | 3-Bromoquinolin-4-amine | [2] |
| Synonyms | 4-Amino-3-bromoquinoline, 3-Bromo-4-aminoquinoline | [2] |
| Appearance | Solid, powder (white to off-white) | [5] |
| Purity | Typically >95% | [1][3][4] |
| SMILES | NC1=C(Br)C=NC2=C1C=CC=C2 | [5] |
| InChI | 1S/C9H7BrN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) | [5] |
| InChI Key | TYGUEEGQSYNEHB-UHFFFAOYSA-N | [5] |
Spectroscopic Profile
The structural elucidation of 4-Amino-3-bromoquinoline relies on standard spectroscopic techniques. While a publicly available, comprehensive spectral analysis for this specific compound is limited, the expected data can be inferred from the analysis of structurally similar compounds. The anticipated spectroscopic data is summarized in Table 2.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), with distinct signals for the protons on both the pyridine and benzene rings. The amino protons (NH₂) would likely appear as a broad singlet. |
| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms in the quinoline ring system. The carbon attached to the bromine atom would be shifted downfield. |
| IR Spectroscopy | N-H stretching vibrations for the primary amine (two bands in the 3400-3250 cm⁻¹ region). C-N stretching for the aromatic amine (1335-1250 cm⁻¹). C=C and C=N stretching vibrations characteristic of the quinoline ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern (M, M+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Synthesis Methodology
The synthesis of 4-Amino-3-bromoquinoline can be achieved through a multi-step process. A plausible synthetic route involves the nitration of a bromoquinoline precursor, followed by the reduction of the nitro group to an amine. A detailed experimental protocol for a potential synthetic pathway is outlined below. This protocol is a composite based on established methodologies for analogous transformations.
Proposed Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-nitroquinoline
This step involves the electrophilic nitration of 3-bromoquinoline. The directing effects of the bromine atom and the quinoline nitrogen influence the position of nitration.
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Materials: 3-Bromoquinoline, concentrated nitric acid, concentrated sulfuric acid, ice.
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Procedure:
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In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.
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Slowly add 3-bromoquinoline to the cooled sulfuric acid with constant stirring.
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To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
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After the addition is complete, continue stirring at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice.
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Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
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Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 3-bromo-4-nitroquinoline.
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Purify the crude product by recrystallization or column chromatography.
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Step 2: Synthesis of 4-Amino-3-bromoquinoline
This step involves the reduction of the nitro group of 3-bromo-4-nitroquinoline to a primary amine.
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Materials: 3-Bromo-4-nitroquinoline, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.
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Procedure:
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Suspend 3-bromo-4-nitroquinoline in ethanol in a round-bottom flask.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
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Heat the mixture at reflux for a specified time, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture and neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 4-Amino-3-bromoquinoline.
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Biological Activity and Applications in Drug Development
The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with prominent examples including the antimalarial drugs chloroquine and amodiaquine.[6] Derivatives of 4-aminoquinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[6]
Antimalarial Activity
4-Aminoquinoline derivatives are known to exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The proposed mechanism of action for 4-aminoquinolines is depicted in Figure 2.
Anticancer Activity
Recent studies have highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[9][10] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The precise mechanisms are still under investigation but may involve the induction of apoptosis and inhibition of topoisomerase.[10] The anticancer potential of 4-Amino-3-bromoquinoline warrants further investigation.
Safety and Handling
4-Amino-3-bromoquinoline should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
4-Amino-3-bromoquinoline is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its structural similarity to known biologically active 4-aminoquinolines makes it an attractive target for further investigation in the fields of antimalarial and anticancer drug discovery. This technical guide provides a foundational resource for researchers, summarizing key chemical and biological information and outlining a practical synthetic approach. Further studies are warranted to fully elucidate the biological activity, mechanism of action, and therapeutic potential of this compound and its derivatives.
References
- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Amino-3-bromoquinoline, CasNo.36825-36-2 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 4-Amino-3-bromoquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
